

# Application Notes and Protocols for CH5138303

## In Vitro Cell Culture

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### Compound of Interest

Compound Name: CH5138303

Cat. No.: B1668562

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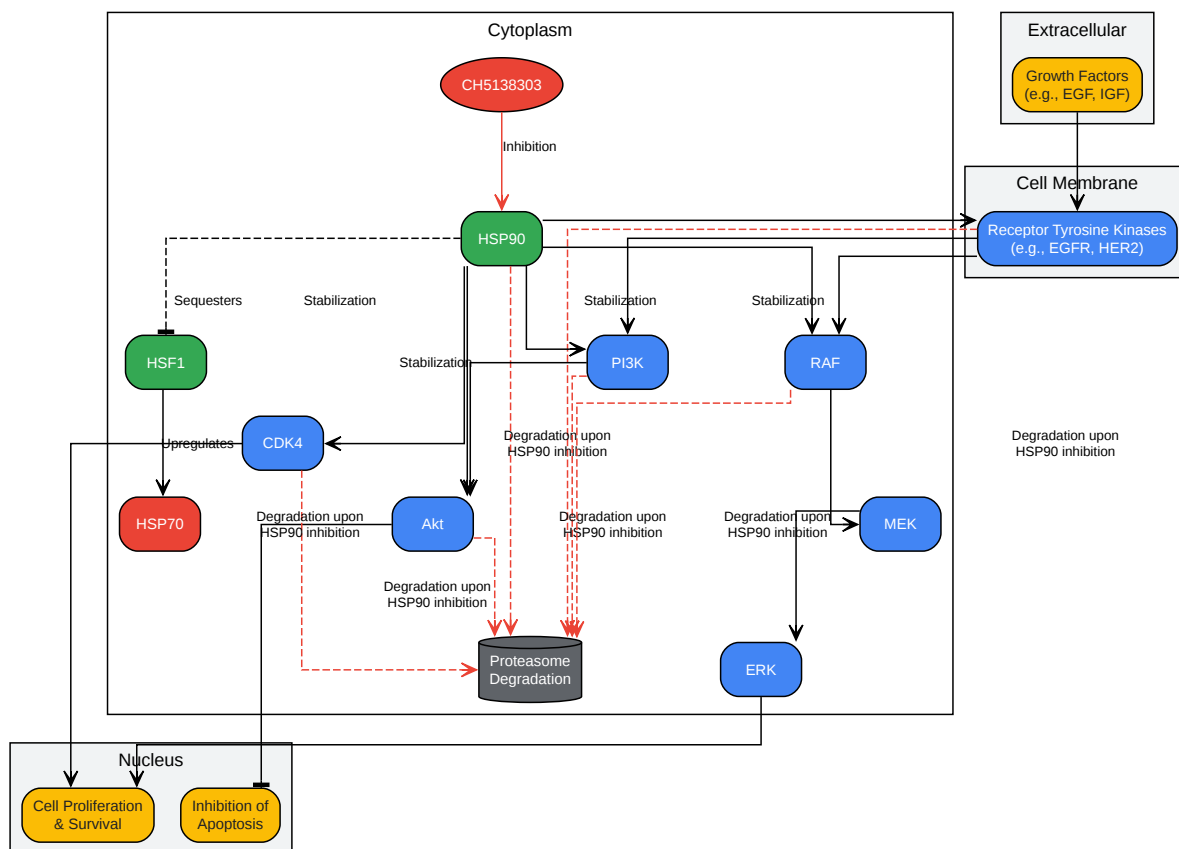
## For Researchers, Scientists, and Drug Development Professionals

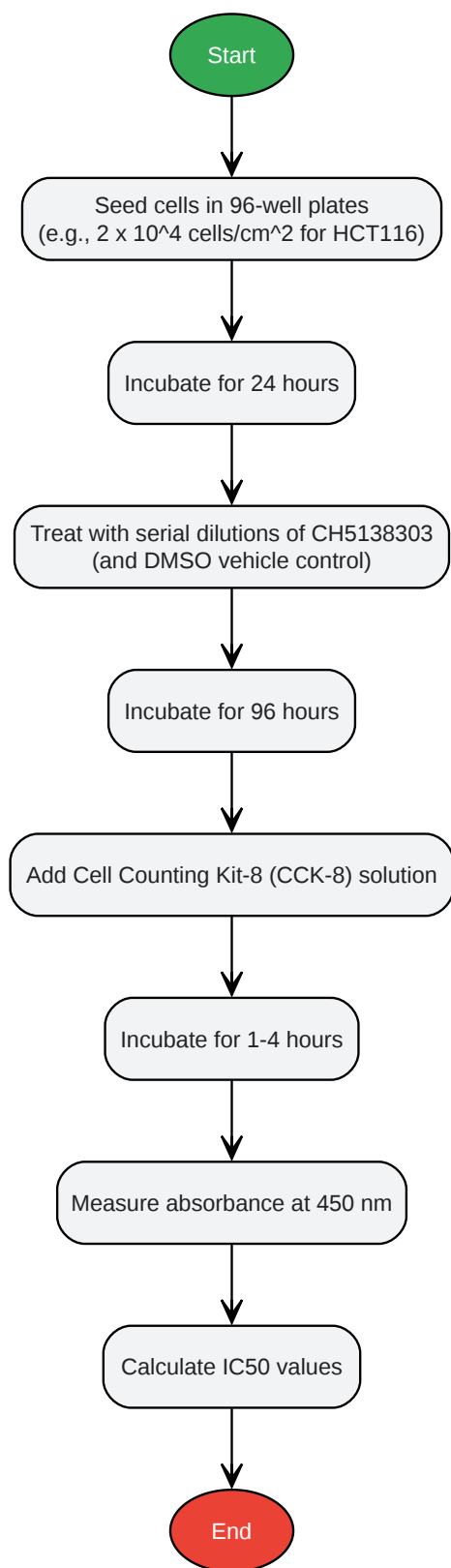
### Introduction

**CH5138303** is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).<sup>[1][2][3]</sup> HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins involved in cell growth, proliferation, and survival. By inhibiting HSP90, **CH5138303** disrupts the function of these client proteins, leading to their degradation and subsequently inducing anti-proliferative and pro-apoptotic effects in cancer cells. These application notes provide detailed protocols for the in vitro evaluation of **CH5138303** in cancer cell lines.

### Mechanism of Action

**CH5138303** binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone activity. This leads to the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, thereby blocking multiple signaling pathways critical for tumor cell survival and proliferation.





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## References

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